![molecular formula C6H10N2O3 B2918514 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole CAS No. 1284075-63-3](/img/structure/B2918514.png)
2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole
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Description
2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole, also known as DMMDA-2, is a chemical compound that belongs to the family of oxadiazoles. This compound has gained attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agricultural chemicals, and materials science. In
Scientific Research Applications
Antibacterial Activity and Mechanism
A study by Song et al. (2017) synthesized various 1,3,4-oxadiazole thioether derivatives, including compounds structurally related to 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole, to evaluate their antibacterial activities. They discovered that some of these compounds exhibited significant inhibitory effects against Xanthomonas oryzae pv. oryzae, a plant pathogen, with insights into their action mechanism involving purine metabolism disruption (Song et al., 2017).
Rearrangement and Formation Studies
Research conducted by Pole and Warkentin (1997) investigated the thermolysis of derivatives related to the target compound, yielding insights into the rearrangement processes that form 2,2-dimethoxyoxirane, demonstrating the chemical behavior of these oxadiazole compounds under specific conditions (Pole & Warkentin, 1997).
Antimicrobial and Anti-Proliferative Activities
Al-Wahaibi et al. (2021) synthesized 1,3,4-oxadiazole N-Mannich bases showing promising antimicrobial and anti-proliferative activities. These findings underscore the potential of 1,3,4-oxadiazole derivatives in developing new therapeutic agents (Al-Wahaibi et al., 2021).
properties
IUPAC Name |
2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-4-7-8-5(11-4)6(9-2)10-3/h6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNADYCMARQBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole |
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